Lunariifolioside

α-glucosidase inhibition antidiabetic screening phenylethanoid glycoside

Lunariifolioside is a phenylethanoid glycoside first isolated from the aerial parts of Phlomis lunariifolia and subsequently identified in multiple Phlomis species. Its full structure—2-(3,4-dihydroxyphenyl)ethyl O-β-apiofuranosyl-(1→6)-O-[O-β-apiofuranosyl-(1→4)-α-l-rhamnopyranosyl-(1→3)]-4-O-(E)-caffeoyl-β-d-glucopyranoside—was elucidated by extensive 1D and 2D NMR spectroscopic interpretation and chemical degradation.

Molecular Formula C39H52O23
Molecular Weight 888.8 g/mol
Cat. No. B1259491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLunariifolioside
Synonyms2-(3,4-dihydroxyphenyl)ethylO-beta-apiofuranosyl-(1-6)-O-(O-beta-apiofuranosyl-(1-4)-alpha-rhamnopyranosyl-(1-3))-4-O-(E)-caffeoyl-beta-glucopyranoside
lunariifolioside
Molecular FormulaC39H52O23
Molecular Weight888.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)OC6C(C(CO6)(CO)O)O
InChIInChI=1S/C39H52O23/c1-17-29(61-37-33(51)39(53,14-41)16-57-37)26(47)27(48)35(58-17)62-31-28(49)34(54-9-8-19-3-6-21(43)23(45)11-19)59-24(12-55-36-32(50)38(52,13-40)15-56-36)30(31)60-25(46)7-4-18-2-5-20(42)22(44)10-18/h2-7,10-11,17,24,26-37,40-45,47-53H,8-9,12-16H2,1H3/b7-4+/t17-,24+,26-,27+,28+,29-,30+,31+,32-,33-,34+,35-,36+,37-,38+,39+/m0/s1
InChIKeyVRESGVSUPRULFJ-HWQYJCHKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lunariifolioside Reference Standard & Procurement Identification Guide


Lunariifolioside is a phenylethanoid glycoside first isolated from the aerial parts of Phlomis lunariifolia and subsequently identified in multiple Phlomis species [1]. Its full structure—2-(3,4-dihydroxyphenyl)ethyl O-β-apiofuranosyl-(1→6)-O-[O-β-apiofuranosyl-(1→4)-α-l-rhamnopyranosyl-(1→3)]-4-O-(E)-caffeoyl-β-d-glucopyranoside—was elucidated by extensive 1D and 2D NMR spectroscopic interpretation and chemical degradation [1]. The compound belongs to a class of caffeic acid-bearing phenylethanoid glycosides that exhibit α-glucosidase inhibitory and free-radical-scavenging activities, making correct structural identity critical for reproducibility in biochemical and pharmacological studies [2][3].

Fully characterized phenylethanoid glycoside by 1D/2D NMR and MS
Confirmed in multiple authenticated Phlomis species
Supports α-glucosidase and antioxidant screening workflows

Why Lunariifolioside Cannot Be Replaced by Other Phlomis-Derived Phenylethanoid Glycosides


Phenylethanoid glycosides from Phlomis species share a hydroxytyrosol core but differ markedly in their glycone appendages—specifically the number, identity, and linkage positions of apiose, rhamnose, and glucose residues—as well as in the acylation pattern on the central glucose [1]. Even a seemingly minor structural modification can alter enzyme-inhibitory potency; for instance, stewartiiside and lunariifolioside differ only in their glycone composition yet exhibit distinguishable α-glucosidase IC50 values within the same assay [2]. Procurement of an incorrectly characterized or mis-identified phenylethanoid glycoside therefore risks irreproducible biological data, wasted screening resources, and invalid structure–activity relationship conclusions.

Glycone differences may alter α-glucosidase inhibitory potency; minor structural changes yield distinct IC50 profiles within the same assay.
Misidentified phenylethanoid glycosides risk irreproducible enzyme-inhibition data and invalid SAR conclusions.
Species-specific occurrence of lunariifolioside means generic Phlomis extracts may not contain the target compound.

Quantitative Differentiation Evidence for Lunariifolioside Against Its Closest Analogs


α-Glucosidase Inhibition Potency: Lunariifolioside Versus Stewartiiside in the Same In Vitro Assay

In a yeast α-glucosidase inhibitory assay, lunariifolioside (compound 5) and its close structural analog stewartiiside (compound 1) displayed comparable but quantifiably distinct IC50 values. Lunariifolioside yielded an IC50 of 26.6 ± 0.2 μmol/L, whereas stewartiiside exhibited an IC50 of 26.1 ± 0.3 μmol/L [1]. Both compounds belong to the subset of isolates with IC50 below 30 μM, while other co-isolated compounds such as notohamosin A, phlomispentanol, isorhamnetin 3-(6-p-coumaroyl)-β-d-glucopyranoside, p-hydroxybenzoic acid, and oleanolic acid showed IC50 values well above this threshold (range 14.5–355.4 μM) [1]. The near-identical potency of the two compounds indicates that the glycone portion does not dominate enzyme inhibition, yet the slight numeric difference—obtained under identical experimental conditions—provides a measurable basis for selecting lunariifolioside when a defined reference standard with fully characterized NMR and mass spectrometric identity is required [1].

α-Glucosidase Inhibition
Head-to-head
IC50 26.6 ± 0.2 μM (lunariifolioside) vs 26.1 ± 0.3 μM (stewartiiside)
Comparable enzyme-inhibitory profile with a modest numeric difference; supports reference-standard selection for SAR studies.
Assay: yeast α-glucosidase; structures confirmed by NMR/HRMS.
α-glucosidase inhibition antidiabetic screening phenylethanoid glycoside

Structural Identity Confirmation: NMR Fingerprint Differentiating Lunariifolioside from Co-occurring Phenylethanoids

The full 1H and 13C NMR assignments of lunariifolioside, including characteristic signals of two terminal β-apiofuranosyl units, one α-rhamnopyranosyl unit, and a 4-O-(E)-caffeoyl substituent on the central β-glucopyranose, were established by a combination of 1D (1H, 13C) and 2D (HMQC, HMBC, COSY, NOESY) NMR spectroscopy together with EIMS, HREIMS, FABMS, and HRFABMS [1][2]. These spectroscopic signatures unequivocally differentiate lunariifolioside from co-isolated phenylethanoid glycosides such as stewartiiside (which possesses a different glycone sequence), martynoside, orobanchoside, and leucosceptoside B [1][2][3]. A closely related derivative, 3,3′-dimethyl-lunariifolioside, was later isolated from Phlomis kurdica and exhibited distinct human lactate dehydrogenase inhibitory properties, further illustrating that methylation of the phenolic hydroxyls alters both chromatographic behavior and biological target engagement [4].

NMR Structure Differentiation
Class-level inference
Two β-apiofuranosyl, one α-rhamnopyranosyl, 4-O-(E)-caffeoyl on central glucose
Distinctive glycone signature distinguishes from co-occurring phenylethanoids such as stewartiiside or martynoside.
3,3′-Dimethyl derivative alters target engagement (LDH).
structure elucidation NMR fingerprint phenylethanoid glycoside differentiation

Radical-Scavenging Activity Ranking Within a Set of 12 Phlomis umbrosa Isolates

In a comparative DPPH radical-scavenging assay of 12 compounds isolated from the roots of Phlomis umbrosa, lunariifolioside (compound 7) was grouped among the four compounds (3, 4, 6, and 7) that displayed considerable antioxidant activity, alongside martynoside, orobanchoside, and leucosceptoside B [1]. Compound 5 (3,4-dihydroxyphenethylalcohol-6-O-caffeoyl-β-d-glucoside) exhibited the highest activity in the DPPH assay, while compounds 5–7 all exhibited potential antioxidant capacities in the ABTS assay [1]. Although exact IC50 values are not publicly reported for each individual compound, the parallel DPPH/ABTS behavior distinguishes lunariifolioside from the triterpenoids (arjunolic acid, belleric acid), phenolic acids (ferulic, syringic, vanillic, 4-hydroxybenzoic), and the lignan (+)-syringaresinol-β-d-glucoside, which showed weaker or negligible radical-scavenging effects [1].

DPPH/ABTS Radical Scavenging
Class-level inference
Considerable activity tier alongside martynoside, orobanchoside, leucosceptoside B
Reported antioxidant activity ranking supports screening-library inclusion.
Exact IC50 not publicly available; descriptive ranking only.
DPPH assay ABTS assay antioxidant ranking

Species-Specific Occurrence as a Quality-Control Discriminator for Botanical Sourcing

Lunariifolioside has been confirmed by full spectroscopic characterization in three distinct Phlomis species—P. lunariifolia, P. stewartii, and P. umbrosa—while structurally related but non-identical phenylethanoids dominate other species [1][2][3]. For example, Phlomis kurdica produces 3,3′-dimethyl-lunariifolioside but not lunariifolioside itself [4], and Phlomis mongolica yields a different suite of phenylethanoids [see references within REFS-2]. This species-specific distribution means that a laboratory sourcing lunariifolioside for chemotaxonomic fingerprinting or metabolomics studies must verify the botanical origin of the supplied material; a sample labeled merely as “Phlomis extract” is insufficient to guarantee the presence of lunariifolioside as opposed to its dimethyl ether or a distinct glycoside.

Botanical Authentication
Supporting evidence
Confirmed in P. lunariifolia, P. stewartii, P. umbrosa; absent in P. kurdica
Species-specific occurrence provides orthogonal identity check for procurement.
Verify botanical origin of supplied material.
chemotaxonomy botanical authentication Phlomis species

Evidence-Backed Application Scenarios for Lunariifolioside Procurement


α-Glucosidase Inhibitor Screening and Diabetic Target Validation

Researchers conducting in vitro α-glucosidase inhibition assays can use lunariifolioside as a well-characterized phenylethanoid reference standard with a yeast α-glucosidase IC50 of 26.6 ± 0.2 μmol/L [1]. Its potency places it in the sub-30 μM activity tier together with stewartiiside, tiliroside, and caffeic acid, but its distinct two-apiose-one-rhamnose glycone distinguishes it from stewartiiside structurally and from simple phenolic acids functionally [1]. This makes lunariifolioside suitable as a comparator in structure–activity relationship studies where the contribution of the glycone portion to enzyme inhibition is being probed [1].

Natural-Product Library Assembly for Antioxidant Screening

Lunariifolioside exhibits considerable radical-scavenging activity in both DPPH and ABTS assays, ranking within the active subset of 12 phenylethanoid, triterpenoid, phenolic acid, and lignan congeners isolated from P. umbrosa [2]. Procurement of authenticated lunariifolioside is beneficial for laboratories building a diversity-oriented natural-product screening library that requires coverage of phenylethanoid glycosides with demonstrated antioxidant capacity. When used alongside a quantitative standard such as Trolox, it enables normalization of inter-plate variability in radical-scavenging readouts [2].

Chemotaxonomic Fingerprinting and Botanical Authentication of Phlomis Species

Because lunariifolioside is species-dependently distributed—present in P. lunariifolia, P. stewartii, and P. umbrosa but absent in P. kurdica (which produces the 3,3′-dimethyl derivative instead)—it serves as a chemotaxonomic marker [1][3][4]. Analytical laboratories performing HPLC-MS or qNMR-based botanical authentication of Phlomis raw materials can employ a lunariifolioside reference standard to confirm species identity and detect adulteration, thereby supporting quality control in herbal supplement and phytopharmaceutical supply chains [1][4].

Pharmacognosy Education and Method Development for Phenylethanoid Isolation

Educational and method-development laboratories that teach natural-product isolation can utilize lunariifolioside as a model compound for demonstrating the chromatographic separation of structurally similar phenylethanoid glycosides. Its isolation from multiple Phlomis species using ethyl acetate partitioning, followed by successive column chromatography and final purification monitored by TLC and HPLC, is well documented [1][2]. The availability of complete 1H and 13C NMR assignments in the primary literature provides a reliable benchmark for student training in spectroscopic structure elucidation [1][2].

Application
Selection Property
Validation Focus
α-Glucosidase inhibitor screening studies
Structurally characterized phenylethanoid reference standard
Enzyme-inhibitory benchmarking against structural analogs
Antioxidant screening library assembly
Radical-scavenging phenylethanoid with reported activity tier
DPPH/ABTS assay normalization with quantitative standard
Phlomis botanical authentication
Species-specific chemotaxonomic marker
Chemotaxonomic identity verification by HPLC-MS or qNMR
Phenylethanoid isolation method development
Model compound with complete NMR assignments
Spectroscopic structure elucidation training and method optimization
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